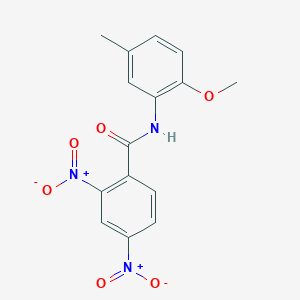
5-Benzoyl-2-(4-methylphenyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2-(4-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One efficient method involves the reaction of substituted tetraynes and imidazole derivatives via a hexadehydro-Diels–Alder domino reaction . This transformation forms three new carbon-carbon bonds and two new carbon-aryl oxygen bonds through intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzoyl-2-(4-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Aplicaciones Científicas De Investigación
5-Benzoyl-2-(4-methylphenyl)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-Benzoyl-2-(4-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
N-Substituted Isoindole-1,3-diones: These compounds share the isoindole-1,3-dione core structure and exhibit similar chemical properties.
Uniqueness
5-Benzoyl-2-(4-methylphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C22H15NO3 |
|---|---|
Peso molecular |
341.4g/mol |
Nombre IUPAC |
5-benzoyl-2-(4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H15NO3/c1-14-7-10-17(11-8-14)23-21(25)18-12-9-16(13-19(18)22(23)26)20(24)15-5-3-2-4-6-15/h2-13H,1H3 |
Clave InChI |
GQNOLTSWYIFUIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B401090.png)
![N-benzyl-3-[2-(4-isopropylbenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B401091.png)
![N-benzyl-3-[2-(2,5-dimethoxybenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B401092.png)
![3-methyl-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401094.png)

![2-chloro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401099.png)







